molecular formula C10H7FINO2 B12862710 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile

3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile

Cat. No.: B12862710
M. Wt: 319.07 g/mol
InChI Key: SEPHCTZKEWDVOL-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is a chemical compound with the molecular formula C10H7FINO2 and a molecular weight of 319.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzoylacetonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-chloro-2-methoxybenzoylacetonitrile
  • 3-Fluoro-4-bromo-2-methoxybenzoylacetonitrile
  • 3-Fluoro-4-iodo-2-hydroxybenzoylacetonitrile

Uniqueness

Compared to similar compounds, 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is unique due to the combination of fluorine, iodine, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in various reactions .

Properties

Molecular Formula

C10H7FINO2

Molecular Weight

319.07 g/mol

IUPAC Name

3-(3-fluoro-4-iodo-2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H7FINO2/c1-15-10-6(8(14)4-5-13)2-3-7(12)9(10)11/h2-3H,4H2,1H3

InChI Key

SEPHCTZKEWDVOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)I)C(=O)CC#N

Origin of Product

United States

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